8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid: is an organic compound that features a naphthalene ring substituted with a benzylideneamino group at the 8-position and a sulfonic acid group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid typically involves the following steps:
Formation of Naphthalene-1-sulfonic Acid: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-1-sulfonic acid.
Introduction of Benzylideneamino Group: The naphthalene-1-sulfonic acid is then reacted with benzaldehyde in the presence of a suitable catalyst to introduce the benzylideneamino group at the 8-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylideneamino group.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Products may include benzylideneamino derivatives with oxidized functional groups.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules .
Industry:
Wirkmechanismus
The mechanism by which 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The sulfonic acid group allows for strong binding to cationic sites, while the benzylideneamino group can interact with hydrophobic pockets . This dual interaction facilitates its use as a molecular probe in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-sulfonic acid: Lacks the benzylideneamino group, making it less versatile in certain applications.
8-Anilinonaphthalene-1-sulfonic acid: Similar structure but with an anilino group instead of benzylideneamino, used as a fluorescent dye.
Naphthalene-2-sulfonic acid: Different sulfonic acid position, leading to different reactivity and applications.
Uniqueness: 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid is unique due to its combination of a benzylideneamino group and a sulfonic acid group on the naphthalene ring, providing distinct chemical and physical properties that are advantageous in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
90094-15-8 |
---|---|
Molekularformel |
C17H13NO3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
8-(benzylideneamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H13NO3S/c19-22(20,21)16-11-5-9-14-8-4-10-15(17(14)16)18-12-13-6-2-1-3-7-13/h1-12H,(H,19,20,21) |
InChI-Schlüssel |
CGXUEHWVXRJRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.